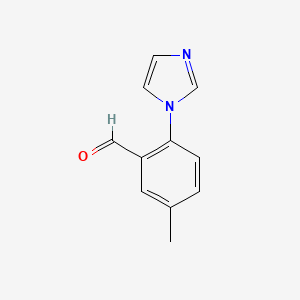
2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde is an organic compound that features an imidazole ring attached to a benzaldehyde moiety with a methyl group at the 5-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazole Formation: The synthesis typically begins with the formation of the imidazole ring. This can be achieved by reacting glyoxal, formaldehyde, and ammonia or an amine under acidic conditions.
Aldehyde Introduction: The next step involves introducing the aldehyde group. This can be done through a Vilsmeier-Haack reaction, where the imidazole derivative is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the formyl group.
Methylation: The final step is the methylation of the benzene ring, which can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can undergo various substitution reactions, such as halogenation or alkylation, depending on the reagents used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
Oxidation: 2-(1H-Imidazol-1-yl)-5-methylbenzoic acid.
Reduction: 2-(1H-Imidazol-1-yl)-5-methylbenzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore. The imidazole ring is known for its presence in many biologically active molecules, and the aldehyde group allows for further functionalization, making it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition or as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)benzaldehyde: Lacks the methyl group, which may affect its reactivity and binding properties.
2-(1H-Imidazol-1-yl)-4-methylbenzaldehyde: The methyl group is at a different position, potentially altering its chemical behavior.
2-(1H-Imidazol-1-yl)-5-methylbenzoic acid: An oxidized form of the compound, with different chemical properties and applications.
Uniqueness
2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde is unique due to the specific positioning of the methyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted synthesis and specific applications in various fields.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-imidazol-1-yl-5-methylbenzaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-2-3-11(10(6-9)7-14)13-5-4-12-8-13/h2-8H,1H3 |
InChI Key |
DKHWYDHQWAZCRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


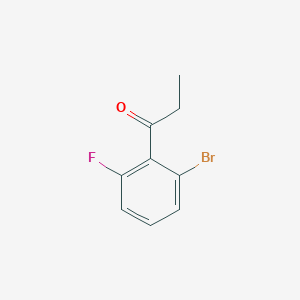
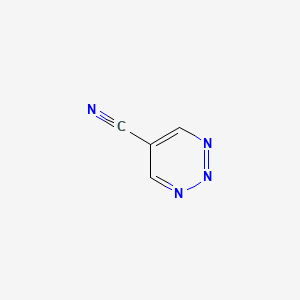
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)
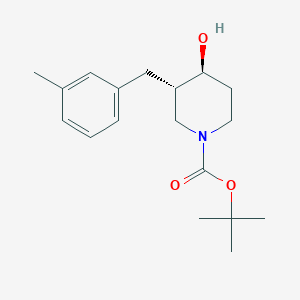

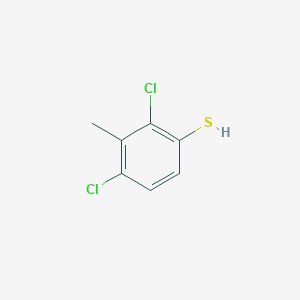
![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)
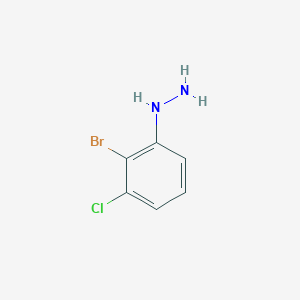

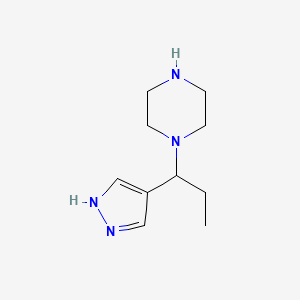
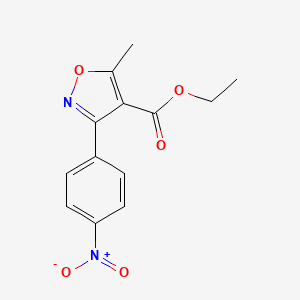
![3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13086230.png)
